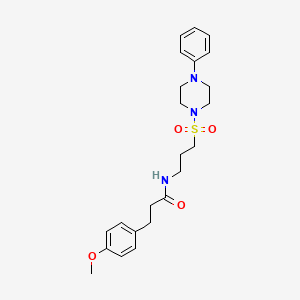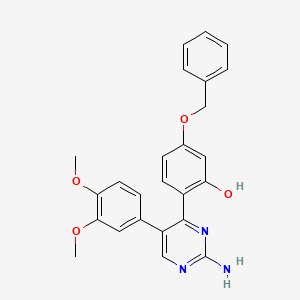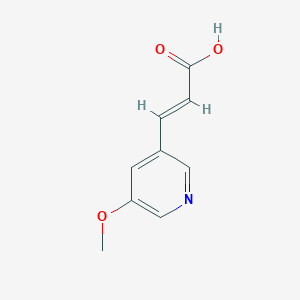
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid, also known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPA belongs to the class of pyridine derivatives and has been found to possess several biological and physiological effects. In
Mechanism of Action
The exact mechanism of action of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid is not fully understood. However, studies have suggested that 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid may exert its biological effects by modulating various signaling pathways in the body. 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has been found to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. It has also been reported to activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has been found to possess several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has also been found to reduce inflammation and oxidative stress in the body. In addition, 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has been reported to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has several advantages for lab experiments. It is a stable and water-soluble compound, which makes it easy to handle and administer. 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has also been found to have low toxicity and is well-tolerated in animal models. However, 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has some limitations for lab experiments. It has poor bioavailability and can be rapidly metabolized in the body, which may limit its therapeutic efficacy.
Future Directions
There are several future directions for research on 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid. One area of research could focus on improving the bioavailability of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid to enhance its therapeutic efficacy. Another area of research could investigate the potential use of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid in the treatment of neurodegenerative disorders. Additionally, further studies could explore the mechanism of action of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid and its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid, or 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, and has been studied for its potential use in the treatment of various diseases. While 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has some limitations for lab experiments, there are several future directions for research that could enhance our understanding of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid involves the reaction of 3-acetyl-5-methoxypyridine with malonic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then subjected to a decarboxylation reaction, which yields 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid. This synthesis method has been reported to have a high yield and purity of the final product.
Scientific Research Applications
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has also been reported to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(5-methoxypyridin-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-8-4-7(5-10-6-8)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXLMJSPKJQXBE-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=CC(=C1)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2394959.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394960.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2394961.png)
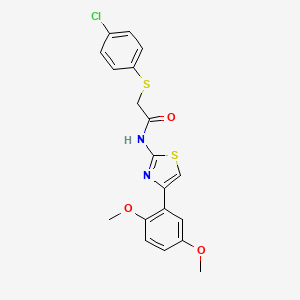
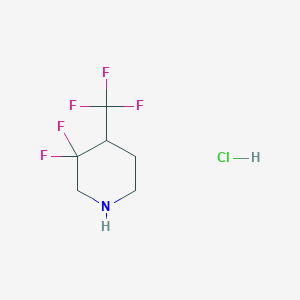
![N-(3-chloro-4-fluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2394965.png)
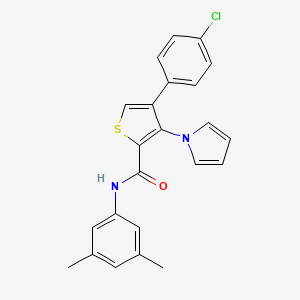
![4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2394969.png)


![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)
![N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2394976.png)
